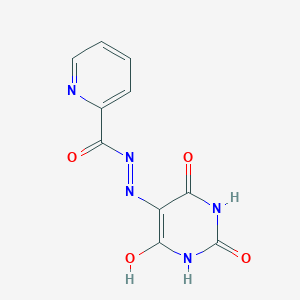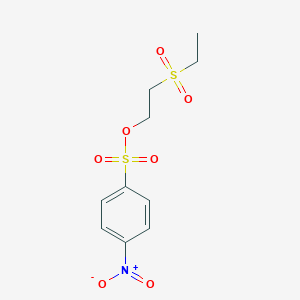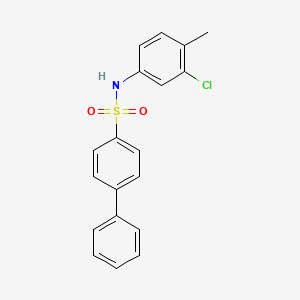
N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)-2-pyridinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)-2-pyridinecarbohydrazide, commonly known as TPZ, is a small molecule that has shown promising results in scientific research. TPZ belongs to the class of nitroaromatic compounds that have been extensively studied for their potential therapeutic applications. TPZ has been found to possess anti-tumor and anti-inflammatory properties, making it an attractive candidate for further research.
作用機序
TPZ exerts its anti-tumor effects by inducing oxidative stress in hypoxic tumor cells. Under hypoxic conditions, TPZ is reduced to a highly reactive intermediate that reacts with oxygen to form ROS. ROS cause damage to cellular components, leading to tumor cell death. TPZ has also been found to inhibit the activity of certain enzymes that are important for tumor cell survival.
Biochemical and Physiological Effects:
TPZ has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. TPZ has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes. TPZ has been found to improve blood flow to hypoxic tissues, leading to improved tissue oxygenation.
実験室実験の利点と制限
TPZ has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. TPZ has been extensively studied for its anti-tumor properties, making it a well-characterized compound. However, TPZ has some limitations for use in lab experiments. It is a reactive compound that requires careful handling. TPZ is also sensitive to light and air, which can lead to degradation.
将来の方向性
There are several future directions for research on TPZ. One area of interest is the development of TPZ-based therapies for cancer. TPZ has shown promising results in preclinical studies, and further research is needed to determine its efficacy in humans. Another area of interest is the development of TPZ-based therapies for inflammatory diseases. TPZ has been found to reduce inflammation in preclinical studies, and further research is needed to determine its potential therapeutic applications. Finally, there is a need for further research on the mechanism of action of TPZ. The exact mechanism by which TPZ induces tumor cell death is not fully understood, and further research is needed to elucidate this process.
合成法
TPZ can be synthesized by reacting 2-pyridinecarbohydrazide with 2,4,6-trioxotetrahydro-5(2H)-pyrimidine. The reaction takes place in the presence of a suitable solvent and a catalyst. The yield of TPZ can be improved by optimizing the reaction conditions.
科学的研究の応用
TPZ has been extensively studied for its anti-tumor properties. It has been found to selectively target hypoxic tumor cells, which are resistant to conventional chemotherapy. TPZ is activated under hypoxic conditions, leading to the formation of reactive oxygen species (ROS) that induce tumor cell death. TPZ has also been found to sensitize tumor cells to radiation therapy, leading to improved outcomes.
特性
IUPAC Name |
N-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)imino]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O4/c16-7(5-3-1-2-4-11-5)15-14-6-8(17)12-10(19)13-9(6)18/h1-4H,(H3,12,13,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMYAIXODYSSOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)N=NC2=C(NC(=O)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[(5-methyl-2-thienyl)methyl]-3-piperidinol](/img/structure/B5012548.png)


![1-(3-phenylbutyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5012574.png)
![1-(2-fluorophenyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5012580.png)

![2-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-4-methoxyphenol](/img/structure/B5012597.png)
![4-chloro-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide](/img/structure/B5012599.png)

![5,6-dimethyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5012610.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-butoxybenzamide](/img/structure/B5012617.png)
![(2-methylphenyl)[(5-nitro-2-thienyl)methylene]amine](/img/structure/B5012626.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-phenoxyacetamide](/img/structure/B5012630.png)
![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5012640.png)